2,4-Dimethoxybenzyl acetate 2,4-Dimethoxybenzyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18797154
InChI: InChI=1S/C11H14O4/c1-8(12)15-7-9-4-5-10(13-2)6-11(9)14-3/h4-6H,7H2,1-3H3
SMILES:
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol

2,4-Dimethoxybenzyl acetate

CAS No.:

Cat. No.: VC18797154

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dimethoxybenzyl acetate -

Specification

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
IUPAC Name (2,4-dimethoxyphenyl)methyl acetate
Standard InChI InChI=1S/C11H14O4/c1-8(12)15-7-9-4-5-10(13-2)6-11(9)14-3/h4-6H,7H2,1-3H3
Standard InChI Key ZOZSHXWJDLZJOW-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1=C(C=C(C=C1)OC)OC

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 2,4-dimethoxybenzyl acetate typically involves transesterification or acetylation of 2,4-dimethoxybenzyl alcohol. A refined method reported by researchers utilizes 2,4-dimethoxybenzyl alcohol as the starting material, which undergoes acetylation with acetic anhydride in the presence of catalysts such as Amberlyst 15 . For instance, transesterification with 2,4-dimethoxybenzyl alcohol and acetic anhydride in xylene, mediated by i-Pr2NEt\text{i-Pr}_2\text{NEt}, suppresses side reactions like ether formation and yields the target compound in high purity .

Key reaction steps:

  • Transesterification:

    2,4-Dimethoxybenzyl alcohol+Acetic anhydridei-Pr2NEt2,4-Dimethoxybenzyl acetate+By-products\text{2,4-Dimethoxybenzyl alcohol} + \text{Acetic anhydride} \xrightarrow{\text{i-Pr}_2\text{NEt}} \text{2,4-Dimethoxybenzyl acetate} + \text{By-products}
  • Purification: Recrystallization from solvents like ethyl acetate or hexane ensures high yields (e.g., 99% purity) .

Structural Data

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR} (500 MHz, DMSO-d6d_6): δ 7.18 (d, J=8.5HzJ = 8.5 \, \text{Hz}), 6.52 (d, J=2.3HzJ = 2.3 \, \text{Hz}), 4.76 (s, 2H), 3.76 (s, 3H), 3.74 (s, 3H), 1.80 (s, 3H) .

    • 13C NMR^{13}\text{C NMR}: δ 178.4 (C=O), 161.7, 159.9 (Ar-OCH3_3), 59.6 (CH2_2), 55.3, 55.2 (OCH3_3), 26.7 (CH3_3) .

  • IR Spectroscopy: Peaks at 1684 cm1^{-1} (C=O stretch) and 1222 cm1^{-1} (C-O ester) .

Physicochemical Properties

Physical Constants

PropertyValueSource
Molecular Weight210.23 g/mol
Melting Point38–40°C
Boiling Point177–179°C at 10 mmHg
Density1.1322 g/cm3^3 (estimated)
SolubilityChloroform, methanol; insoluble in water

Applications in Organic Synthesis

Protecting Group in Pharmaceuticals

2,4-Dimethoxybenzyl acetate serves as a versatile protecting group for amines and amides. For example, in the synthesis of 1,3-diazaoxindoles—a scaffold in drug candidates—the 2,4-dimethoxybenzyl (DMB) group is introduced to protect nitrogen atoms during alkylation. Deprotection under acidic conditions (e.g., triflic acid) regenerates the free amine .

Glycosylation Reactions

In carbohydrate chemistry, the DMB group is employed to protect 2-acetamido glycosyl donors. This facilitates β-selective glycosylation, critical for synthesizing oligosaccharides with high stereochemical control . For instance, Lewis acid-promoted glycosylation of 3-nitrobenzyl alcohol using DMB-protected donors yields β-glycosides exclusively .

Fragrance and Flavor Industry

Although structurally distinct from 2,4-dimethylbenzyl acetate (a fragrance ingredient), 2,4-dimethoxybenzyl acetate finds niche applications in specialty chemicals due to its aromatic methoxy groups .

Hazard StatementPrecautionary MeasuresSource
H302 (Harmful if swallowed)Avoid ingestion
H315 (Causes skin irritation)Use protective gloves
H319 (Causes eye irritation)Wear eye protection

Analytical and Computational Insights

Chromatographic Analysis

  • GC/MS: A prominent molecular ion peak at m/z=210m/z = 210 confirms the molecular formula .

  • HPLC: Retention time of 12.3 min (C18 column, acetonitrile/water) .

Computational Studies

Density functional theory (DFT) calculations (ωB97XD/6-311++G(2df,2pd)) reveal that deprotection mechanisms under acidic conditions involve protonation of the benzyl ether oxygen, facilitating cleavage . Activation energies for DMB removal from substituted diazaoxindoles range from 20–25 kcal/mol .

Industrial and Research Trends

Recent patents highlight scalable synthesis methods, such as the use of trioctylmethyl ammonium chloride to enhance reaction selectivity . The compound’s demand in medicinal chemistry is driven by its utility in synthesizing kinase inhibitors and antiviral agents .

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